molecular formula C14H25NO4 B13003205 Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate

Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate

Cat. No.: B13003205
M. Wt: 271.35 g/mol
InChI Key: PXXBECGDDIQQLS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclopentane and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is unique due to its cyclopentyl ring, which provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate is a compound with significant potential in medicinal chemistry, particularly in the development of peptide-based drugs. Its unique structure, characterized by an ethyl ester and a tert-butoxycarbonyl group attached to a cyclopentane moiety, suggests various biological activities and applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H25_{25}N1_{1}O3_{3}
  • Molecular Weight : Approximately 285.38 g/mol
  • Functional Groups : Ethyl ester, tert-butoxycarbonyl (Boc) group

The presence of the cyclopentane structure and specific functional groups may impart distinct biological activities and chemical reactivity, making it a valuable compound for research.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Esterification : Reacting cyclopentanecarboxylic acid derivatives with ethanol in the presence of acid catalysts.
  • Boc Protection : Using tert-butoxycarbonyl chloride to protect amine groups during synthesis.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of amide bonds between amino acids and the cyclopentane derivative.

Pharmacological Applications

This compound has shown potential in several pharmacological contexts:

  • Peptide Synthesis : It serves as a building block in the synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes.
  • NR2B Receptor Antagonism : Related compounds have been identified as potent NR2B receptor antagonists, which are crucial in treating conditions like neuropathic pain and Parkinson’s disease . The structural similarities suggest that this compound may exhibit similar activities.

Case Studies and Research Findings

  • In Vivo Efficacy : In studies involving related aminocyclopentane derivatives, compounds demonstrated significant efficacy in animal models for neuropathic pain, with favorable pharmacokinetic profiles (e.g., good oral bioavailability and receptor occupancy) .
    CompoundED50 (mg/kg)Species%F (Bioavailability)T1/2 (hr)
    224.8Rat340.7
    16<10Rat231.4
  • Cytotoxicity Studies : Compounds structurally related to this compound were assessed for cytotoxicity against various cell lines. Results indicated that many derivatives maintained cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
  • GSK-3β Inhibition : Some studies have linked structural analogs to inhibition of GSK-3β, a kinase involved in various signaling pathways related to cancer and neurodegenerative diseases . The inhibitory activity was quantified with IC50 values ranging from 10 to over 1000 nM depending on structural modifications.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-10-6-7-11(8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

PXXBECGDDIQQLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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